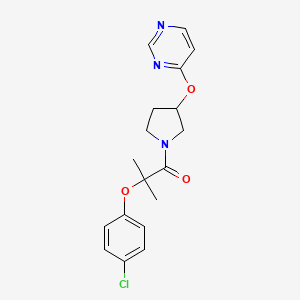
(2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol, also known as FMP, is a chiral alcohol molecule that has been widely used in scientific research due to its unique chemical properties. FMP is a derivative of the compound 3-fluoroanisole and is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol is not fully understood. However, it is believed that (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol acts as a chiral building block in the synthesis of various compounds. (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol has been shown to exhibit excellent enantioselectivity in various reactions, making it a valuable tool in the synthesis of chiral compounds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol. However, it has been shown to be a relatively safe compound with low toxicity. (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol has been used in various in vitro and in vivo studies without any reported adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol is its excellent enantioselectivity in various reactions. This makes it a valuable tool in the synthesis of chiral compounds. (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol is also a relatively safe compound with low toxicity, making it suitable for use in various in vitro and in vivo studies. However, one of the limitations of (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol is its high cost and limited availability. This can make it difficult to obtain in large quantities for use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol in scientific research. One potential area of research is the synthesis of chiral pharmaceuticals and agrochemicals using (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol as a chiral building block. (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol could also be used in the synthesis of chiral materials for use in various applications, such as sensors and catalysts. Additionally, further research could be done to better understand the mechanism of action of (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol and its potential applications in various fields of chemistry.
Synthesemethoden
(2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol is synthesized through a multi-step process that involves the reaction of 3-fluoroanisole with various reagents. The first step involves the conversion of 3-fluoroanisole to 3-fluoro-4-methoxybenzaldehyde through the use of a Grignard reagent. The aldehyde is then reduced to the corresponding alcohol using sodium borohydride. The final step involves the resolution of the racemic mixture using a chiral resolving agent.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol has been widely used in scientific research as a chiral building block for the synthesis of various compounds. It has been used in the synthesis of chiral ligands, pharmaceuticals, and agrochemicals. (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol has also been used as a starting material for the synthesis of chiral auxiliaries and chiral reagents.
Eigenschaften
IUPAC Name |
(2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-7(6-12)8-3-4-10(13-2)9(11)5-8/h3-5,7,12H,6H2,1-2H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCNJZBHGUORQU-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=C(C=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC(=C(C=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2941550.png)

![1-methyl-3-(trifluoromethyl)-5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1H-pyrazole-4-carbonitrile](/img/structure/B2941555.png)



![1-methyl-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2941562.png)
![2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2941564.png)


![N-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide](/img/structure/B2941567.png)
![(5-Phenylisoxazol-3-yl)methyl 2-(benzo[d]thiazol-2-ylthio)acetate](/img/structure/B2941568.png)
![2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B2941571.png)